molecular formula C8H14N2O B8572295 5-Methyl-2-n-propyl-4-imidazolemethanol

5-Methyl-2-n-propyl-4-imidazolemethanol

Cat. No. B8572295
M. Wt: 154.21 g/mol
InChI Key: RZHVENCMBIPGNJ-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

The product from Example 6 is dissolved in 900 ml. of water and 350 ml. of concentrated hydrochloric acid, heated on a steam bath for 5 hours and then chilled. The solution is concentrated in vacuo and a mixture of 100 ml. of acetone and 100 ml. of ethanol is added. The mixture is filtered. The filtrate is evaporated and the residue is dissolved in 50 ml. of water and neutralized with a concentrated solution of K2CO3, until bubbling ceases. The top layer is separated and combined with 5 ml. of methanol. On standing, a precipitate forms. The solid is collected and the filtrate is diluted with acetone to give a second precipitate which is also collected. The solids are combined and recrystallized from hot acetone giving the desired product, m.p. 134°-136° C.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1(O)[C:7]([CH3:9])(O)[NH:6][C:5]([CH2:10][CH2:11][CH3:12])=[N:4]1.Cl.[OH2:15]>>[CH3:2][C:3]1[NH:4][C:5]([CH2:10][CH2:11][CH3:12])=[N:6][C:7]=1[CH2:9][OH:15] |f:0.1|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1(N=C(NC1(O)C)CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of 100 ml
ADDITION
Type
ADDITION
Details
of ethanol is added
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 50 ml
CUSTOM
Type
CUSTOM
Details
until bubbling ceases
CUSTOM
Type
CUSTOM
Details
The top layer is separated
CUSTOM
Type
CUSTOM
Details
The solid is collected
ADDITION
Type
ADDITION
Details
the filtrate is diluted with acetone
CUSTOM
Type
CUSTOM
Details
to give a second precipitate which
CUSTOM
Type
CUSTOM
Details
is also collected
CUSTOM
Type
CUSTOM
Details
recrystallized from hot acetone giving the desired product, m.p. 134°-136° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(N=C(N1)CCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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